2-Iodobenzonitrile

Overview

Description

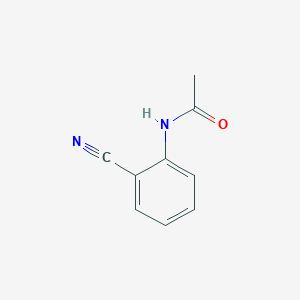

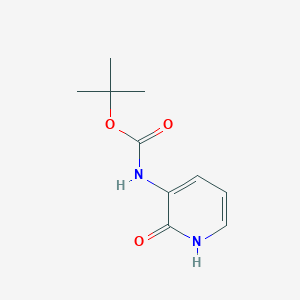

2-Iodobenzonitrile is a nitrile compound with the molecular formula C7H4IN . It is one of the most important organic synthesis intermediates in organic synthetic chemistry and is widely used in pesticides, pharmaceuticals, dyes, and other fine chemicals .

Molecular Structure Analysis

The molecular structure of 2-Iodobenzonitrile consists of a benzene ring attached to a nitrile group (-CN) and an iodine atom . The average molecular weight is 229.018 Da .Physical And Chemical Properties Analysis

2-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C . It has a molar refractivity of 44.2±0.4 cm3, and its polar surface area is 24 Å2 .Scientific Research Applications

Synthesis of Aromatic Compounds : 2-Iodobenzonitrile and its derivatives are utilized in palladium-catalyzed reactions to synthesize complex aromatic compounds like 2,3-diarylindenones and polycyclic aromatic ketones, which are important in various chemical applications (Pletnev, Tian, & Larock, 2002).

Crystal Engineering : Studies on 4-iodobenzonitrile demonstrate its utility in crystal engineering, where non-covalent interactions between donor atoms and halogen acceptors aid in chain formation in crystal structures (Giordano & Parsons, 2017).

Investigating Intermolecular Interactions : Research on the effect of pressure on halogen bonding in 4-iodobenzonitrile provides insights into the robustness and behavior of halogen bonds under varying conditions (Giordano et al., 2019).

Studying Substituent Effects : The influence of iodine on crystal packing of iodo-substituted benzonitriles has been analyzed to understand the energetic situation and dipole moments in these compounds (Merz, 2006).

Pharmaceutical Applications : 2-Iodobenzonitrile is involved in the synthesis of functionalized 2-aminobenzonitriles, which hold potential in the pharmaceutical industry (Majhi & Ranu, 2016).

Aromaticity and Thermodynamic Studies : Investigations into the halogen⋯cyano interactions on Iodobenzonitrile assess the strength of these intermolecular interactions and their impact on the crystal structure (Rocha, Silva, & Silva, 2013).

Biological Evaluations : Some studies have focused on the biological evaluation of compounds derived from 2-aminobenzonitrile, exploring their potential medicinal applications (Govindharaju et al., 2019).

Electrochemical Applications : Research on the electrochemical arylation of iodoaromatics, including 4-iodobenzonitrile, explores new methods in synthetic chemistry (Gallardo & Soler, 2017).

X-Ray Diffraction Studies : 2-Iodobenzonitrile has been used in x-ray diffraction studies of gas-phase molecules, contributing to our understanding of molecular structures and dynamics (Kupper et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

2-Iodobenzonitrile is a chemical compound with the molecular formula IC6H4CN It has been linked to microtubule-destabilizing properties .

Mode of Action

It is suggested that it may interact with microtubules, leading to their destabilization . This can disrupt cell division and other cellular processes that rely on the structural integrity of microtubules.

Biochemical Pathways

Given its potential role in microtubule destabilization , it may impact pathways related to cell division, intracellular transport, and cellular structure maintenance.

Result of Action

Given its potential role in microtubule destabilization , it may lead to disruption of cell division and other cellular processes.

properties

IUPAC Name |

2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374757 | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4387-36-4 | |

| Record name | 2-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Iodobenzonitrile useful in palladium-catalyzed reactions?

A1: 2-Iodobenzonitrile participates in palladium-catalyzed annulation reactions with alkynes and bicyclic alkenes. [] This reaction forms a new carbon-carbon bond, resulting in the synthesis of valuable compounds like 2,3-diarylindenones and polycyclic aromatic ketones. [] The reaction is tolerant to various functional groups, broadening its applications. []

Q2: Can you provide a specific example of 2-Iodobenzonitrile's application in organic synthesis?

A2: Certainly! One example is the synthesis of 2-(6-aryl-3(Z)-hexen-1,5-diynyl)benzonitriles. [] This involves a palladium-catalyzed coupling reaction where 2-iodobenzonitrile reacts with 1,6-bis(trimethylsilyl)-3(Z)-hexen-1,5-diyne and aryl iodides. [] The resulting compounds exhibited significant cytotoxic activity against KB and Hela cells. []

Q3: How does the structure of 2-Iodobenzonitrile contribute to its reactivity?

A3: The iodine atom in 2-Iodobenzonitrile serves as an excellent leaving group, facilitating oxidative addition with palladium(0) catalysts. [] This is a crucial step in various palladium-catalyzed cross-coupling reactions, including the formation of carbon-carbon bonds. [] The presence of the nitrile group (-CN) can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with the palladium catalyst. []

Q4: Are there any studies exploring the reactivity of 2-Iodobenzonitrile with magnesium-zinc hybrid reagents?

A4: Yes, recent research explored the use of magnesium-zinc hybrid reagents for direct zinc-iodine exchange reactions with aromatic halides, including 2-iodobenzonitrile. [] This method allows the efficient synthesis of asymmetric bis(aryls) via subsequent palladium-catalyzed cross-coupling reactions. [] Interestingly, the study revealed the formation of a unique intermediate where magnesium and zinc are bridged by an aryl group derived from 2-iodobenzonitrile. [] This finding provides valuable insights into the reactivity of 2-iodobenzonitrile in the presence of bimetallic systems.

Q5: What analytical techniques are commonly used to characterize 2-Iodobenzonitrile and its reaction products?

A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which helps elucidate the structure and purity of the compound. [] Additionally, X-ray crystallography can provide detailed structural information about 2-Iodobenzonitrile and its reaction intermediates, as demonstrated in the study involving magnesium-zinc hybrid reagents. [] Electrospray ionization mass spectrometry (ESI-MS) is another useful technique for determining the molecular weight and identifying reaction products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)